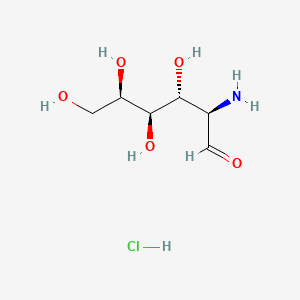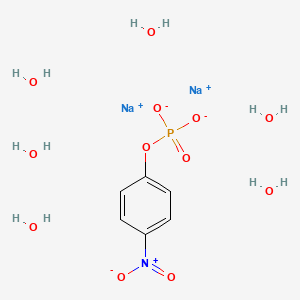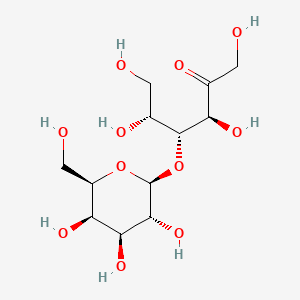
D-Galactosamine hydrochloride
Vue d'ensemble
Description
D-Galactosamine hydrochloride is an amino sugar derivative of D-galactose . It acts as an RNA synthesis inhibitor and has hepatotoxic traits . It promotes adherence of polymorphonuclear leukocytes to endothelial cells, increasing superoxide production .
Synthesis Analysis
D-Galactosamine is synthesized from galactose . A paper discusses the synthesis of diosgenyl β-D-glycosaminosides (D-gluco and D-galacto), which possess a 2-amino group . Another paper presents a new synthesis of D-galactosamine from D-glucosamine .Molecular Structure Analysis
D-Galactosamine hydrochloride has the molecular formula C6H13NO5 . It is an aldohexose (2-Amino-2-deoxygalactose) in which the hydroxyl group at position 2 is replaced by an amino group .Chemical Reactions Analysis
D-Galactosamine hydrochloride is a specific hepatotoxic agent metabolized particularly in hepatocytes . It prevents the production of liver RNA via the production of uridine diphosphate hexosamines .Physical And Chemical Properties Analysis
D-Galactosamine hydrochloride appears as a white powder . It has a melting point range of 172 - 180 °C . It is soluble in water, with a solubility of 50 mg/mL .Applications De Recherche Scientifique
1. Immunopathology Studies
D-Galactosamine hydrochloride has been used to induce liver disease in rats, resembling drug-induced hepatitis in humans. This model is instrumental in studying the inflammatory response, including the proliferation of fat-storing cells and the role of various lymphocyte subsets and macrophages in liver disease (Jonker et al., 1990).
2. Extracellular Matrix Research
Another application of D-Galactosamine hydrochloride is in the study of extracellular matrix components in acute liver disease. This compound is used to investigate changes in hepatic extracellular matrix components, such as fibronectin, laminin, and various types of collagen, after liver cell necrosis (Jonker et al., 1992).
3. Hepatotoxicity and Liver Failure Models
D-Galactosamine hydrochloride serves as a critical component in creating animal models for studying fulminant hepatic failure and hepatotoxicity. Its ability to produce biochemical and morphological hepatic injury similar to human conditions has been invaluable in research (Watanabe et al., 1979).
4. Studies on Golgi Apparatus and Protein Secretion
Research also focuses on D-Galactosamine's impact on the Golgi apparatus and protein secretion in rat liver. Its administration leads to significant changes in the secretion times for glycoproteins and affects the Golgi apparatus's enzyme activities (Bauer et al., 1974).
5. Evaluation of Antioxidant Activities
In more recent studies, D-Galactosamine is used to induce oxidative stress in rats, providing a platform to test the antioxidant activities of various compounds. This approach helps in identifying potential hepatoprotective agents (Cynthia Shankari & Prabhu, 2022).
6. Mitochondrial and Microsomal Function Studies
D-Galactosamine is instrumental in studies examining mitochondrial and microsomal function in liver disease. Researchers have used it to observe the effectiveness of certain treatments in stabilizing these functions during liver damage (Devaki et al., 2009).
7. Exploring Acute-Phase Response
Significantly, D-Galactosamine has been used to study the acute-phase response in mice, particularly its role in sensitizing to endotoxin and tumor necrosis factor-alpha. These studies help to understand the protective mechanisms against liver injury (Alcorn et al., 1992).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-NQZVPSPJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1772-03-8 | |
| Record name | Galactosamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Galactosamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Galactose, 2-amino-2-deoxy-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | GALACTOSAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U51H7Z9859 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(1S)-1-carboxy-3-methoxy-3-oxopropyl]azanium;chloride](/img/structure/B7822952.png)
![Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate](/img/structure/B7822953.png)




![(2R,3S,4R,5R,8R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B7822993.png)